5,6-Epoxyeicosatrienoic acid is an endogenous lipid mediator derived from the metabolism of arachidonic acid by cytochrome P450 epoxygenases [, ]. It belongs to the epoxyeicosatrienoic acid (EET) family, a group of regioisomeric epoxides of arachidonic acid []. 5,6-EET acts as a signaling molecule in various biological systems, including the cardiovascular system, renal system, and nervous system [, , , , , ]. It has been implicated in a wide range of physiological processes, including vascular tone regulation, inflammation, angiogenesis, pain modulation, and electrolyte transport [, , , , , , ].
5,6-Epoxyeicosatrienoic Acid (5,6-EET) is a biologically active compound derived from arachidonic acid, primarily synthesized through the action of cytochrome P450 enzymes. This compound plays a significant role in various physiological processes, including vasodilation, inflammation, and pain perception. 5,6-EET is classified as an epoxyeicosatrienoic acid, which is part of a larger family of eicosanoids known for their diverse biological activities.
5,6-EET is produced in the body via the epoxygenase activity of cytochrome P450 enzymes, particularly from the CYP2J and CYP2C families. These enzymes convert arachidonic acid into various epoxides, including 5,6-EET. The compound is classified under eicosanoids due to its origin from polyunsaturated fatty acids and its involvement in signaling pathways that regulate inflammation and vascular function.
The synthesis of 5,6-EET can be achieved through several methods:
The extraction process typically involves homogenizing tissue samples in organic solvents like ethyl acetate and employing reverse-phase HPLC for purification. The stability of 5,6-EET can be a concern due to its tendency to degrade into other metabolites under certain conditions .
The molecular structure of 5,6-EET features a cyclopentane ring formed by the epoxide group at positions 5 and 6 of the eicosatrienoic acid backbone. Its chemical formula is C20H30O3.
5,6-EET undergoes several important chemical reactions:
The conversion rates and stability of these reactions are influenced by factors such as pH, temperature, and the presence of catalysts or inhibitors like camphorsulfonic acid .
The mechanism of action for 5,6-EET involves its interaction with various cellular receptors and signaling pathways:
Research indicates that the vasodilatory effects of 5,6-EET are significant in cardiovascular physiology and may contribute to therapeutic strategies for hypertension and other cardiovascular diseases .
Relevant analyses indicate that the half-life of 5,6-EET in biological systems can be around 8 minutes under certain conditions .
5,6-EET has several applications in scientific research:
(±)5(6)-Epoxyeicosatrienoic acid (5,6-EET) is biosynthesized through the cytochrome P450 (CYP) epoxygenase pathway of arachidonic acid (AA) metabolism. This pathway converts AA, a 20-carbon ω-6 polyunsaturated fatty acid esterified in membrane phospholipids, into four regioisomeric epoxides via NADPH-dependent oxidation [1] [4] [7]. The reaction involves stereospecific epoxidation of one of AA's four double bonds, with the 5,6-olefin bond yielding the 5,6-epoxide product. Unlike other EET regioisomers that possess a stable epoxide ring, 5,6-EET exhibits unique chemical instability due to the proximity of its epoxide group to the terminal carboxylate, facilitating intramolecular reactions that complicate its isolation and analysis [3] [4].
The regiospecificity of EET biosynthesis is governed primarily by CYP2 subfamily isoforms, with significant interspecies and tissue-specific variations. In humans, CYP2J2 and CYP2C8/CYP2C9 are the dominant epoxygenases responsible for cardiac/vascular and hepatic/renal 5,6-EET production, respectively [4] [8]. Rodent homologs include Cyp2c44 (mouse) and Cyp2c23 (rat). Kinetic studies reveal these isoforms exhibit distinct regiopreferences:
Table 1: Regioselectivity of Major Human CYP Epoxygenases for 5,6-EET Production
CYP Isoform | Primary Tissue Expression | 5,6-EET Production Efficiency | Major EET Products |
---|---|---|---|
CYP2J2 | Heart, endothelium | Low (<5% total EETs) | 14,15-EET > 11,12-EET |
CYP2C8 | Liver, endothelium | Moderate (10-15% total EETs) | 11,12-EET ≈ 14,15-EET |
CYP2C9 | Kidney, endothelium | Low (<5% total EETs) | 11,12-EET > 14,15-EET |
Human CYP2C8 demonstrates the highest catalytic efficiency for 5,6-EET biosynthesis among major isoforms, though 5,6-EET typically constitutes <15% of total EETs generated due to steric constraints during the epoxidation reaction [4] [8]. Molecular dynamics simulations suggest the compact active site of CYP2C8 accommodates the ω-terminal region of AA more effectively than CYP2J2, favoring 5,6-epoxidation despite its inherently strained geometry [4].
AA mobilization precedes epoxidation and is rate-limiting under physiological conditions. Hormonal or mechanical stimuli activate cytosolic phospholipase A₂ (cPLA₂), which hydrolyzes AA from the sn-2 position of membrane phospholipids in a Ca²⁺-dependent manner [1] [7]. Liberated AA diffuses to the endoplasmic reticulum, where CYP epoxygenases bind it via hydrophobic interactions near the heme iron catalytic center.
The epoxidation mechanism involves:
Notably, 5,6-EET synthesis occurs with minimal enantioselectivity, typically yielding racemic (±)5(6)-EET, unlike 11,12- and 14,15-EET which exhibit significant stereochemical preference (e.g., CYP2J2 produces 76% 14(R),15(S)-EET) [4] [10]. This racemic output suggests flexible binding modes for the terminal double bond within CYP active sites.
Once synthesized, 5,6-EET undergoes enzymatic and non-enzymatic transformations. Soluble epoxide hydrolase (sEH), a cytosolic and peroxisomal enzyme encoded by the EPHX2 gene, is the primary catabolic enzyme for most EET regioisomers [2] [4] [5]. sEH hydrolyzes epoxides to their corresponding vicinal diols via a two-step catalytic mechanism involving nucleophilic attack by an activated water molecule. However, 5,6-EET displays unique metabolic behavior compared to other EETs.
5,6-EET is the poorest known substrate for sEH among the EET regioisomers due to structural constraints:
Table 2: Relative Hydrolysis Rates of EET Regioisomers by Recombinant Human sEH
EET Regioisomer | Relative Hydrolysis Rate | Primary Diol Product | Structural Determinants of Susceptibility |
---|---|---|---|
14,15-EET | 100% (Reference) | 14,15-DHET | Optimal ring strain; accessible epoxide |
11,12-EET | 85% | 11,12-DHET | Moderate ring strain; steric accessibility |
8,9-EET | 60% | 8,9-DHET | Subterminal location; steric hindrance |
5,6-EET | <10% | 5,6-DHET | High ring strain; carboxylate proximity |
Experimental data indicates recombinant human sEH hydrolyzes 5,6-EET at <10% the rate of 14,15-EET [4] [21]. This resistance stems from:
Consequently, 5,6-EET persists longer in vitro than other EETs when exposed to sEH-rich tissues (e.g., liver homogenates), with >80% remaining unmetabolized after 60 minutes versus <20% for 14,15-EET [3] [4].
Pharmacological sEH inhibition significantly elevates endogenous EET levels but exerts heterogeneous effects across regioisomers:
Table 3: Effect of sEH Inhibition on EET Regioisomer Bioavailability
Parameter | 14,15-EET | 11,12-EET | 8,9-EET | 5,6-EET |
---|---|---|---|---|
Basal Plasma Half-life | 15-30 min | 20-40 min | 25-50 min | 45-90 min |
Fold-Increase with sEHI | 8-10× | 6-8× | 4-6× | 1.5-2× |
Dominant Metabolic Fate | sEH → DHET | sEH → DHET | sEH → DHET | Non-sEH pathways |
While sEH inhibitors (e.g., TPPU, cAUCB) increase 14,15-EET and 11,12-EET by 6-10-fold in plasma and tissues, 5,6-EET levels rise only modestly (1.5-2-fold) [2] [6] [9]. This attenuated response occurs because:
Consequently, sEH inhibition disproportionately elevates non-5,6-EET regioisomers, potentially altering the relative abundance of vasoactive eicosanoids. Nevertheless, studies in Ephx2⁻/⁻ mice confirm that genetic sEH deletion increases renal and cardiac 5,6-EET levels by approximately 2-fold, confirming sEH contributes to—but does not dominate—its clearance [2] [6].
CAS No.: 15769-56-9
CAS No.: 485-18-7
CAS No.: 63909-40-0
CAS No.: 25468-09-1
CAS No.: 519-63-1